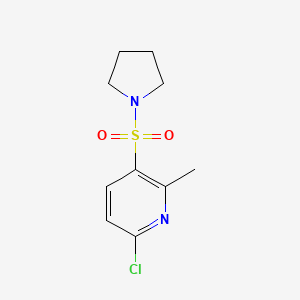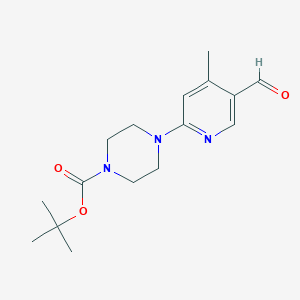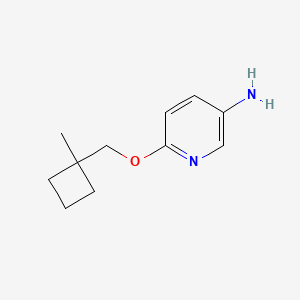
3-(4-Bromophenyl)-5-(4-fluorophenyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-(4-bromophényl)-5-(4-fluorophényl)-1H-pyrazole est un composé organique appartenant à la classe des pyrazoles. Les pyrazoles sont des composés hétérocycliques à cinq chaînons contenant deux atomes d'azote en positions adjacentes. Ce composé particulier est caractérisé par la présence d'un atome de brome sur un cycle phényle et d'un atome de fluor sur l'autre cycle phényle, ce qui en fait un dérivé unique du pyrazole.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 3-(4-bromophényl)-5-(4-fluorophényl)-1H-pyrazole implique généralement la cyclisation de dérivés d'hydrazine appropriés avec des 1,3-dicétones ou leurs équivalents. Une méthode courante implique la réaction de la 4-bromoacétophénone avec la 4-fluorophénylhydrazine en présence d'une base telle que le carbonate de potassium dans l'éthanol. Le mélange réactionnel est chauffé à reflux pour faciliter le processus de cyclisation, conduisant à la formation du composé pyrazole souhaité.
Méthodes de production industrielle
À l'échelle industrielle, la production de 3-(4-bromophényl)-5-(4-fluorophényl)-1H-pyrazole peut impliquer des procédés en continu pour améliorer l'efficacité et le rendement. L'utilisation de réacteurs automatisés et de conditions réactionnelles optimisées peut réduire considérablement les temps de production et les coûts. De plus, la purification du produit final peut être réalisée par recristallisation ou techniques chromatographiques pour garantir une pureté élevée.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-(4-bromophényl)-5-(4-fluorophényl)-1H-pyrazole peut subir diverses réactions chimiques, notamment :
Réactions de substitution : L'atome de brome sur le cycle phényle peut être substitué par d'autres nucléophiles tels que des amines ou des thiols dans des conditions appropriées.
Réactions d'oxydation : Le composé peut être oxydé pour former des N-oxydes de pyrazole correspondants en utilisant des agents oxydants tels que le peroxyde d'hydrogène ou l'acide m-chloroperbenzoïque.
Réactions de réduction : Le groupe nitro, s'il est présent, peut être réduit en une amine en utilisant des agents réducteurs tels que le chlorure d'étain(II) ou la poudre de fer en milieu acide.
Réactifs et conditions courants
Substitution : Nucléophiles (amines, thiols), bases (carbonate de potassium), solvants (éthanol, diméthylformamide).
Oxydation : Agents oxydants (peroxyde d'hydrogène, acide m-chloroperbenzoïque), solvants (acétonitrile, dichlorométhane).
Réduction : Agents réducteurs (chlorure d'étain(II), poudre de fer), conditions acides (acide chlorhydrique).
Principaux produits formés
Substitution : Formation de dérivés de pyrazole substitués.
Oxydation : Formation de N-oxydes de pyrazole.
Réduction : Formation de dérivés d'amine.
Applications De Recherche Scientifique
Le 3-(4-bromophényl)-5-(4-fluorophényl)-1H-pyrazole présente plusieurs applications en recherche scientifique :
Chimie : Utilisé comme élément de base dans la synthèse de molécules organiques et d'hétérocycles plus complexes.
Biologie : Étudié pour ses activités biologiques potentielles, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme composé principal dans la découverte et le développement de médicaments pour diverses cibles thérapeutiques.
Industrie : Utilisé dans le développement de nouveaux matériaux et comme précurseur dans la synthèse de polymères fonctionnalisés.
5. Mécanisme d'action
Le mécanisme d'action du 3-(4-bromophényl)-5-(4-fluorophényl)-1H-pyrazole dépend de son application spécifique. Dans les systèmes biologiques, il peut interagir avec des cibles moléculaires telles que des enzymes ou des récepteurs, en modulant leur activité. La présence d'atomes de brome et de fluor peut améliorer l'affinité de liaison et la sélectivité du composé vis-à-vis de ces cibles. Les voies exactes impliquées peuvent varier en fonction du contexte biologique spécifique et de la nature de la cible.
Mécanisme D'action
The mechanism of action of 3-(4-Bromophenyl)-5-(4-fluorophenyl)-1H-pyrazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways involved can vary based on the specific biological context and the nature of the target.
Comparaison Avec Des Composés Similaires
Composés similaires
3-(4-bromophényl)-1-(4-fluorophényl)-1H-pyrazole : Structure similaire, mais motif de substitution différent.
3-(4-bromophényl)-1-(3-chloro-4-fluorophényl)-1H-pyrazole : Contient un atome de chlore supplémentaire.
3-[(4-bromophényl)sulfonyl]-1-(4-fluorophényl)-1-propanone : Contient un groupe sulfonyle au lieu d'un cycle pyrazole.
Unicité
Le 3-(4-bromophényl)-5-(4-fluorophényl)-1H-pyrazole est unique en raison de son motif de substitution spécifique sur le cycle pyrazole, qui peut influencer sa réactivité chimique et son activité biologique. La présence d'atomes de brome et de fluor peut améliorer ses interactions avec les cibles moléculaires, ce qui en fait un composé précieux dans diverses applications de recherche.
Propriétés
Formule moléculaire |
C15H10BrFN2 |
|---|---|
Poids moléculaire |
317.15 g/mol |
Nom IUPAC |
3-(4-bromophenyl)-5-(4-fluorophenyl)-1H-pyrazole |
InChI |
InChI=1S/C15H10BrFN2/c16-12-5-1-10(2-6-12)14-9-15(19-18-14)11-3-7-13(17)8-4-11/h1-9H,(H,18,19) |
Clé InChI |
OFAGYYYEZILOCV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC(=NN2)C3=CC=C(C=C3)Br)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-chloro-2,6,7,12-tetrazatricyclo[7.5.0.03,7]tetradeca-1,3,5,8-tetraene;dihydrochloride](/img/structure/B11795322.png)




![Methyl 3-bromo-2,4-dimethyl-4H-furo[3,2-b]pyrrole-5-carboxylate](/img/structure/B11795350.png)







